molecular formula C11H10BrN5OS B2957954 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine CAS No. 1522541-70-3

9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine

Cat. No. B2957954
CAS RN: 1522541-70-3
M. Wt: 340.2
InChI Key: QOWHFOGGVJSIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine” is a chemical compound with the molecular formula C11H10BrN5OS and a molecular weight of 340.2 . It is a research-use-only compound .


Molecular Structure Analysis

The molecular structure of this compound includes a purine ring which is a heterocyclic aromatic organic compound, along with a bromothiophene group . The InChI code for this compound is 1S/C11H10BrN5OS/c1-18-10-8-9(14-5-15-10)17(11(13)16-8)3-7-2-6(12)4-19-7/h2,4-5H,3H2,1H3,(H2,13,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 340.2 . The compound is intended for research use only . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthetic Studies and Chemical Properties

This compound, part of the purine family, is of interest due to its unique structure, allowing for various chemical modifications and applications in synthesis. Studies have explored its synthesis, tautomerism, and alkylation, highlighting its versatility in organic chemistry. For example, Roggen and Gundersen (2008) investigated synthetic routes towards agelasine analogs, examining the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, which share a core structural resemblance with 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine. These compounds exhibit significant variations in amino/imino tautomer ratios, which are crucial for their reactivity and biological activities (Roggen & Gundersen, 2008).

Biological Activity and Applications

The research also extends into the exploration of biological activities. For instance, Roggen et al. (2011) synthesized 2-substituted N-methoxy-9-methyl-9H-purin-6-amines to study their antimycobacterial, antiprotozoal activities, and effects on cancer cell lines. This work demonstrates the potential pharmaceutical applications of compounds structurally related to 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine, where modifications at specific positions influence biological activity significantly (Roggen et al., 2011).

Photolabile Protecting Groups

Additionally, the compound's framework is useful in the development of photolabile protecting groups for amines, as demonstrated by Yueh et al. (2015) . The study optimized 9-hydroxymethylxanthene derivatives, closely related to the core purine structure, showcasing their application in flow chemistry for the protection and deprotection of amines. This highlights the compound's utility in synthetic methodologies, particularly in continuous-flow synthesis, which is a growing field in pharmaceutical manufacturing (Yueh et al., 2015).

properties

IUPAC Name

9-[(4-bromothiophen-2-yl)methyl]-6-methoxypurin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5OS/c1-18-10-8-9(14-5-15-10)17(11(13)16-8)3-7-2-6(12)4-19-7/h2,4-5H,3H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWHFOGGVJSIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1N=C(N2CC3=CC(=CS3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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